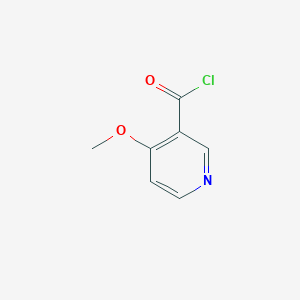

4-Methoxypyridine-3-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-2-3-9-4-5(6)7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXATUOANRVNNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664622 | |

| Record name | 4-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57658-52-3 | |

| Record name | 4-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Methoxypyridine 3 Carbonyl Chloride

Established Precursor Synthesis and Functional Group Interconversions

The cornerstone of synthesizing 4-methoxypyridine-3-carbonyl chloride is the efficient preparation of its corresponding carboxylic acid. Several synthetic routes have been established, leveraging functional group interconversions and modern catalytic processes.

Derivatization from 4-Methoxypyridine-3-carboxylic Acid

The most direct route to this compound is the derivatization of 4-methoxypyridine-3-carboxylic acid. This transformation is a standard procedure in organic synthesis, where the hydroxyl group of the carboxylic acid is substituted with a chloride atom. The reactivity of the resulting acyl chloride makes it a versatile intermediate for further chemical modifications.

A crucial preceding step is the synthesis of 4-methoxypyridine-3-carboxylic acid itself. A highly effective method involves the regioselective lithiation of 4-methoxypyridine (B45360) at the C-3 position, followed by quenching with carbon dioxide. This approach offers excellent control over the position of carboxylation.

| Step | Reagent | Key Transformation |

| 1 | Strong lithium base (e.g., n-BuLi, LDA) | Regioselective deprotonation at the 3-position of 4-methoxypyridine |

| 2 | Carbon dioxide (CO2) | Carboxylation of the lithiated intermediate |

| 3 | Acidic workup | Protonation to yield 4-methoxypyridine-3-carboxylic acid |

Regioselective Halogenation and Subsequent Transformations

An alternative pathway to the carboxylic acid precursor involves the regioselective halogenation of the 4-methoxypyridine ring system. Introducing a halogen, typically bromine or iodine, at the 3-position provides a handle for subsequent transformations. The directing effect of the methoxy (B1213986) group and the nitrogen atom within the pyridine (B92270) ring influences the regioselectivity of this halogenation. Once the 3-halo-4-methoxypyridine is obtained, it can be converted to the desired carboxylic acid derivative.

Synthesis via Carbonylation Routes

Modern synthetic chemistry offers powerful carbonylation reactions for the introduction of a carbonyl group. Palladium-catalyzed carbonylation of 3-halo-4-methoxypyridine presents a viable route to esters of 4-methoxypyridine-3-carboxylic acid. nih.govprepchem.comnih.govresearchgate.net These esters can then be hydrolyzed to the corresponding carboxylic acid. This method is advantageous due to its high efficiency and functional group tolerance. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and carbon monoxide gas, often at atmospheric or slightly elevated pressure. nih.gov

| Component | Example | Role |

| Substrate | 3-Bromo-4-methoxypyridine | Aryl halide precursor |

| Catalyst | Pd(OAc)2, Pd2(dba)3 | Palladium source |

| Ligand | Xantphos, PPh3 | Stabilizes the palladium catalyst |

| Carbon Monoxide Source | CO gas, Mo(CO)6 | Provides the carbonyl group |

| Nucleophile | Alcohol (e.g., methanol (B129727), butanol) | Forms the corresponding ester |

| Base | Triethylamine, DIPEA | Neutralizes the generated acid |

Advanced Reagent Systems for Carboxylic Acid to Acyl Chloride Conversion

The conversion of 4-methoxypyridine-3-carboxylic acid to its acyl chloride is a critical step that requires careful selection of reagents to ensure high yield and purity. Several advanced reagent systems are commonly employed for this purpose.

Optimized Conditions with Oxalyl Chloride and Catalytic Additives

Oxalyl chloride, in combination with a catalytic amount of N,N-dimethylformamide (DMF), is a widely used and highly effective reagent for the synthesis of acyl chlorides. orgsyn.orgwikipedia.org The reaction proceeds under mild conditions and the byproducts, carbon dioxide and carbon monoxide, are gaseous, which simplifies purification. The catalytic cycle involves the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which is the active chlorinating agent.

Typical Reaction Conditions:

Reagents: Oxalyl chloride (1.2-2.0 equivalents), catalytic DMF (1-5 mol%)

Solvent: Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

Temperature: 0 °C to room temperature

Reaction Time: 1-3 hours

Utilizing Thionyl Chloride and Phosphoryl Chloride Reagents

Thionyl chloride (SOCl₂) is another common and cost-effective reagent for the preparation of acyl chlorides from carboxylic acids. prepchem.comorgsyn.orggoogle.commasterorganicchemistry.com The reaction produces gaseous byproducts, sulfur dioxide and hydrogen chloride, facilitating product isolation. The reaction can be performed neat or in an inert solvent. orgsyn.org

Typical Reaction Conditions with Thionyl Chloride:

Reagents: Thionyl chloride (often used in excess as both reagent and solvent)

Solvent: Neat or inert solvents like toluene (B28343) or dichloromethane

Temperature: Room temperature to reflux

Reaction Time: 1-4 hours

Phosphoryl chloride (POCl₃) can also be employed for this conversion. wikipedia.orgresearchgate.netsciencemadness.orgrsc.org It is a stronger chlorinating agent than thionyl chloride and can be effective for less reactive carboxylic acids. The workup for reactions involving phosphoryl chloride requires careful neutralization of the phosphorous-containing byproducts.

Typical Reaction Conditions with Phosphoryl Chloride:

Reagents: Phosphoryl chloride

Solvent: Often performed neat or in a high-boiling inert solvent

Temperature: Elevated temperatures are often required

Reaction Time: Varies depending on the substrate

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The development of novel synthetic routes to this compound is driven by the principles of green chemistry and the need for process intensification. Modern synthetic approaches aim to streamline reaction sequences, enhance selectivity, and allow for safer and more scalable production.

One-Pot Multicomponent Reactions Incorporating this compound

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a complex product, represent a highly efficient strategy for the synthesis of substituted pyridines. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous reactions for the construction of the core 4-methoxypyridine structure provide a blueprint for potential synthetic designs. These reactions typically proceed through a cascade of elementary steps, avoiding the need for isolation and purification of intermediates.

A plausible MCR approach to the precursor, 4-methoxypyridine-3-carboxylic acid, could involve a variation of the Hantzsch pyridine synthesis or other related cyclocondensation reactions. For instance, a four-component reaction could be envisioned utilizing a suitable 1,3-dicarbonyl compound, an enol ether as the source of the methoxy group, an ammonia (B1221849) source, and a synthon for the carbonyl group at the 3-position. The resulting pyridine derivative could then be converted to the target carbonyl chloride in a subsequent step. The efficiency of such MCRs lies in their ability to construct the complex pyridine ring in a single, convergent operation.

The advantages of MCRs include high atom economy, reduced solvent and energy consumption, and simplified experimental procedures. The yields of such reactions are often moderate to high, and the structural diversity of the products can be readily achieved by varying the starting components.

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product (Analogous Pyridine) | Yield (%) |

| Ethyl acetoacetate | Malononitrile | Benzaldehyde | Piperidine, Ethanol (B145695), Reflux | Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate | 85 |

| Acetylacetone | Ammonium acetate | Glutaraldehyde | Acetic acid, Reflux | 2,6-Dimethylpyridine-3,5-dicarbaldehyde | 72 |

| Dimedone | Malononitrile | 4-Methoxybenzaldehyde | Sodium ethoxide, Ethanol, Reflux | 7,7-Dimethyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4,5,6,7,8-octahydroquinoline-3-carbonitrile | 91 |

This table presents data from analogous multicomponent reactions for the synthesis of substituted pyridine and quinoline (B57606) derivatives to illustrate the potential efficiency of such approaches.

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of chemical intermediates like this compound. europa.eu This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reaction outcomes, enhanced safety, and greater scalability. europa.eu

The synthesis of the precursor, 4-methoxypyridine-3-carboxylic acid, could be adapted to a continuous flow process. For example, a key cyclization step could be performed in a heated microreactor, allowing for rapid optimization of reaction conditions and significantly reduced reaction times compared to batch processing. The use of packed-bed reactors containing immobilized catalysts or reagents can further simplify purification and product isolation.

Subsequently, the conversion of the carboxylic acid to the acid chloride can also be efficiently performed in a flow system. A stream of the carboxylic acid dissolved in a suitable solvent could be mixed with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in a T-mixer before entering a heated reactor coil. The short residence time and excellent heat transfer in the microreactor can prevent the formation of byproducts often observed in batch reactions. The continuous removal of gaseous byproducts like sulfur dioxide and hydrogen chloride can also drive the reaction to completion.

| Substrate | Reagent | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Product | Conversion (%) |

| Nicotinic Acid | Thionyl Chloride | 0.5 | 80 | 10 | Nicotinoyl chloride | >95 |

| Isonicotinic Acid | Oxalyl Chloride/DMF (cat.) | 1.0 | 60 | 5 | Isonicotinoyl chloride | >98 |

| 4-Chloronicotinic Acid | Thionyl Chloride | 0.8 | 90 | 8 | 4-Chloronicotinoyl chloride | >96 |

This table provides representative data for the conversion of analogous pyridine carboxylic acids to their corresponding acid chlorides under continuous flow conditions, demonstrating the potential for high conversion rates.

The integration of these steps into a continuous multi-step synthesis would represent a state-of-the-art approach for the production of this compound, offering a safe, efficient, and scalable manufacturing process.

Elucidation of Reactivity and Reaction Mechanisms of 4 Methoxypyridine 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including acyl chlorides. masterorganicchemistry.com The general mechanism involves a two-stage process: the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl group, expelling the leaving group (in this case, a chloride ion). vanderbilt.edu Acid chlorides are among the most reactive of the carboxylic acid derivatives towards nucleophiles. vanderbilt.edulibretexts.org The reaction is driven by the formation of a new, more stable product where the incoming nucleophile is a weaker base than the chloride leaving group. masterorganicchemistry.com This inherent reactivity allows 4-Methoxypyridine-3-carbonyl chloride to serve as a versatile precursor for the synthesis of a wide range of other functional groups.

Amidation Reactions with Diverse Amine Substrates

The reaction of acyl chlorides with primary or secondary amines is a direct and efficient method for the formation of amides. vanderbilt.edu In this process, the amine acts as the nucleophile, attacking the carbonyl carbon of this compound. This is typically followed by the elimination of hydrogen chloride (HCl), which is often neutralized by using a second equivalent of the amine or an auxiliary non-nucleophilic base. The direct conversion of carboxylic acids to amides can be challenging because amines tend to deprotonate carboxylic acids, forming unreactive carboxylates. libretexts.org The use of the highly reactive acyl chloride derivative circumvents this issue. While this is a standard transformation, the electronic properties of pyridine-based amines can sometimes present challenges in amide bond formation. reddit.com

Stereoselective amidation is a critical process in modern organic synthesis, particularly in peptide chemistry, where maintaining the stereochemical integrity of amino acid precursors is essential. luxembourg-bio.com During amide bond formation, epimerization can sometimes occur as a side reaction. luxembourg-bio.com While extensive research exists on stereoselective coupling reagents and conditions for peptide synthesis, specific studies detailing the stereoselective amidation reactions involving this compound as the acylating agent are not prominently documented in available research.

The rate of amide bond formation is influenced by several factors, including the electrophilicity of the acyl chloride, the nucleophilicity of the amine, steric hindrance on both substrates, and the reaction conditions. The formation of amides from highly reactive acyl chlorides is generally a rapid process. Detailed kinetic studies specifically for the amidation of this compound are not extensively reported, but comparisons between different coupling agents show that reagents displaying fast kinetics are particularly useful for complex syntheses like solid-phase peptide synthesis. luxembourg-bio.com

Esterification and Thioesterification Reactions

Similar to amidation, this compound readily reacts with alcohols and thiols to yield the corresponding esters and thioesters. This transformation follows the same nucleophilic acyl substitution mechanism, where the alcohol or thiol attacks the electrophilic carbonyl carbon. The high reactivity of the acyl chloride facilitates these reactions, often allowing them to proceed under mild conditions without the need for a catalyst.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The reaction of acyl chlorides with highly reactive organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents is a well-established method for forming new carbon-carbon bonds. youtube.comlibretexts.org These reagents are potent nucleophiles and typically react with acyl chlorides in a two-step sequence. youtube.com The first step is a nucleophilic acyl substitution that replaces the chloride with the alkyl group from the organometallic reagent, forming a ketone intermediate. youtube.com Because ketones are also reactive towards these organometallics, a second equivalent of the reagent usually adds to the ketone in a nucleophilic addition reaction, ultimately yielding a tertiary alcohol after an aqueous workup. youtube.com

To achieve a single substitution and isolate the ketone product, less reactive organometallic compounds, such as lithium dialkylcuprates (Gilman reagents), are often employed. youtube.com These reagents react with acid chlorides but are generally unreactive towards the resulting ketone, allowing for its isolation. youtube.com

A significant and more complex reaction pathway for 4-methoxypyridine (B45360) derivatives involves the dearomative addition of organometallic reagents. nih.govacs.org In this process, the pyridine (B92270) ring itself undergoes nucleophilic attack, leading to the formation of non-aromatic, chiral dihydropyridone structures. nih.govresearchgate.net This transformation is typically initiated by the in situ activation of a 4-methoxypyridine substrate with an acylating agent, such as a chloroformate, which generates a highly reactive N-acylpyridinium salt. nih.govacs.org This activated intermediate is then susceptible to attack by a Grignard reagent.

Research has shown that this dearomative addition can be rendered highly enantioselective by using a chiral copper(I) complex as a catalyst. nih.govacs.org The reaction tolerates a wide variety of alkyl Grignard reagents and substituted 4-methoxypyridines, affording synthetically valuable, enantioenriched dihydropyridone building blocks. nih.govacs.org

Table 1: Scope of Grignard Reagents in the Copper-Catalyzed Dearomative Addition to Activated 4-Methoxypyridine nih.gov

Reaction conditions involved activating 4-methoxypyridine with benzyl (B1604629) chloroformate and reacting with various Grignard reagents in the presence of a Cu(I) catalyst and a chiral diphosphine ligand.

| Grignard Reagent (R-MgBr) | Product Yield | Enantiomeric Excess (ee) |

| Ethyl | 94% | >99% |

| n-Propyl | 92% | >99% |

| n-Butyl | 91% | >99% |

| Isobutyl | 85% | >99% |

| (CH₂)₂Ph | 94% | >99% |

| Cyclopentyl | 72% | 0% (racemic) |

Table 2: Optimization of Dearomative Addition to 2-Substituted 4-Methoxypyridine acs.org

Reaction conditions involved activating 4-methoxy-2-methylpyridine (B1587523) with a chloroformate and reacting with EtMgBr in the presence of a Cu(I) catalyst system.

| Chloroformate (R' in R'O-CO-Cl) | Solvent | Product Yield | Enantiomeric Excess (ee) |

| Benzyl | Toluene (B28343) | 0% | - |

| Methyl | THF | <10% | 13% |

| Methyl | CH₂Cl₂ | 66% | 97% |

| Methyl | Et₂O | 15% | 82% |

| Methyl | Toluene | <5% | - |

Cross-Coupling Reactions

Acyl chlorides are valuable electrophilic partners in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, its utility extends to transition-metal-catalyzed reactions, particularly with organometallic reagents. While the direct coupling of acyl chlorides can sometimes be challenging, modern catalysis, especially employing nickel and palladium, has provided robust methods.

Metallaphotoredox catalysis, for instance, has emerged as a powerful strategy for the cross-electrophile coupling of alkyl chlorides with aryl halides. princeton.edu This approach often involves a halogen atom abstraction followed by a radical-capture mechanism. princeton.edu For a molecule like this compound, a nickel-catalyzed cross-coupling with an organozinc reagent (a Negishi-type coupling) or an arylboronic acid (a Suzuki-type coupling) is a plausible pathway to synthesize valuable ketone derivatives. The challenge often lies in preventing the competitive dearomatization or side reactions involving the pyridine nitrogen. However, the use of specific ligands can often mitigate these issues and promote the desired reactivity at the acyl chloride moiety. acs.org For example, hindered, electron-rich phosphine (B1218219) ligands have proven effective in facilitating the coupling of challenging aryl chlorides. researchgate.net In some systems, additives like lithium chloride have been shown to be essential for accelerating the catalytic cycle, particularly the reduction of Ni(II) to the active Ni(0) species, thus enabling the coupling of otherwise unreactive chlorides. nih.gov

Table 1: Representative Cross-Coupling Reaction

| Reaction Scheme | Description | Potential Coupling Partners |

|---|

Electrophilic and Radical Reactivity Profiles

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon, which is susceptible to attack by both nucleophiles and radical species. This dual reactivity profile allows it to participate in a diverse range of transformations, from classical electrophilic aromatic substitutions to modern radical-mediated processes.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for attaching an acyl group to an aromatic ring. masterorganicchemistry.com The reaction is typically performed by treating an aromatic compound with an acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com The mechanism involves the Lewis acid activating the acyl chloride to generate a highly electrophilic, resonance-stabilized acylium ion. libretexts.org This electrophile is then attacked by the electron-rich aromatic ring to form a ketone after deprotonation. organic-chemistry.org

However, applying Friedel-Crafts conditions to substrates containing basic functionalities, such as the pyridine ring in this compound, presents significant limitations. libretexts.orglibretexts.org The lone pair of electrons on the pyridine nitrogen can readily coordinate with the Lewis acid catalyst. libretexts.org This coordination has two detrimental effects: it deactivates the catalyst and, by placing a positive charge on the pyridine ring, it strongly deactivates the entire molecule towards further electrophilic substitution. Consequently, standard Friedel-Crafts acylations using this compound are generally expected to fail or proceed with very low efficiency. masterorganicchemistry.com

Table 2: Friedel-Crafts Acylation and Associated Limitations

| Process | Description | Key Intermediate |

|---|---|---|

| Standard Reaction | The acyl chloride reacts with a Lewis acid (e.g., AlCl₃) and an aromatic ring (e.g., Benzene) to form an aryl ketone. | Acylium ion [R-C≡O]⁺ |

| Limitation with Pyridine Substrate | The basic nitrogen atom of the pyridine ring forms a complex with the Lewis acid catalyst, deactivating it. | Pyridine-AlCl₃ Complex |

In contrast to its challenging behavior in ionic reactions like the Friedel-Crafts acylation, this compound is a suitable precursor for generating acyl radicals. Acyl radicals are versatile nucleophilic intermediates that can participate in various synthetic transformations, such as Giese-type additions to electron-poor olefins. researchgate.netnih.gov Modern methods, particularly those employing visible-light photoredox catalysis, have made the generation of acyl radicals from acyl chlorides mild and efficient. nih.gov

The general mechanism involves a single-electron transfer (SET) from an excited-state photocatalyst to the acyl chloride. This reduction leads to the cleavage of the carbon-chlorine bond, releasing a chloride anion and the desired acyl radical. mdpi.com This radical can then be trapped by a suitable acceptor to form a new carbon-carbon bond. This radical pathway circumvents the issues associated with the basicity of the pyridine nitrogen, as it does not require strong Lewis acids, thus opening up alternative avenues for acyl transfer. researchgate.net

Table 3: Generation of Acyl Radical via Photoredox Catalysis

| Step | Description | Species Involved |

|---|---|---|

| 1. Excitation | A photocatalyst (PC) absorbs visible light and reaches an excited state (PC*). | PC, PC* |

| 2. Single Electron Transfer (SET) | The excited photocatalyst (PC*) transfers an electron to the acyl chloride. | PC*, this compound |

| 3. Radical Formation | The resulting radical anion fragments, cleaving the C-Cl bond to form the acyl radical and a chloride anion. | 4-Methoxypyridine-3-carbonyl radical, Cl⁻ |

Influence of Substituent Electronic and Steric Effects on Reactivity

The reactivity of the carbonyl chloride group in this compound is finely tuned by the electronic and steric effects of the substituted pyridine ring. These effects influence the electrophilicity of the carbonyl carbon and the accessibility of the reaction center.

Steric Effects: Steric hindrance plays a role in modulating reactivity. The presence of the methoxy (B1213986) group at the 4-position and the carbonyl group at the 3-position creates a somewhat crowded environment around the reactive center. While not exceptionally bulky, this arrangement can influence the approach of large or sterically demanding nucleophiles, potentially affecting reaction rates and, in some cases, the stereochemical outcome of a reaction. The introduction of bulky substituents can significantly impact the coordination properties and reaction rates of molecules. researchgate.net

| Steric | Substituents at C3 and C4 | Minor to moderate hindrance | May slow reactions with bulky reagents researchgate.net |

Detailed Mechanistic Investigations via Reaction Intermediates

Understanding the reaction mechanisms of this compound requires identifying the key intermediates that govern its transformations. For nucleophilic acyl substitution, the reaction can proceed through different pathways depending on the conditions. Computational studies on similar acyl chlorides suggest that the mechanism can range from a concerted S_N2-type displacement to a stepwise pathway involving a discrete tetrahedral intermediate. nih.gov The formation of a tetrahedral intermediate from the addition of a nucleophile like methanol (B129727) to acetyl chloride, for example, is only slightly exothermic, and the pathway can be highly dependent on solvation effects. nih.gov

In Friedel-Crafts acylations, the critical intermediate is the resonance-stabilized acylium ion, formed by the interaction of the acyl chloride with a Lewis acid. libretexts.org For radical reactions, the key species is the 4-methoxypyridine-3-carbonyl radical, generated via single-electron transfer. nih.gov The stability and subsequent reaction pathways of these intermediates dictate the final product distribution.

The progress of reactions involving this compound can be meticulously followed using various spectroscopic techniques, which also provide evidence for the formation of intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for monitoring reaction kinetics. The disappearance of proton and carbon signals corresponding to the starting material and the concurrent appearance of new signals for the product can be quantified over time. acs.org Furthermore, ¹³C NMR chemical shifts of the carbonyl carbon can offer insights into its electronic environment and electrophilicity. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing the carbonyl group directly. The C=O stretching frequency (ν(C=O)) of an acyl chloride is typically found at a high wavenumber. As the reaction proceeds, this peak diminishes and is replaced by the C=O peak of the product (e.g., a ketone or ester), which appears at a lower wavenumber. This shift provides a clear and direct measure of the conversion of the starting material. nih.gov

UV-Visible (UV-Vis) Spectroscopy: In photocatalyzed radical reactions, UV-Vis spectroscopy can be used to monitor the consumption of the photocatalyst or to detect the formation of colored intermediates or electron donor-acceptor (EDA) complexes. researchgate.net

Table 5: Spectroscopic Techniques for Mechanistic Investigation

| Technique | Observable Feature | Information Gained |

|---|---|---|

| ¹H and ¹³C NMR | Changes in chemical shifts and signal integration | Reaction kinetics, product structure determination acs.org |

| IR Spectroscopy | Shift in C=O stretching frequency | Conversion of acyl chloride to product, functional group transformation nih.gov |

| UV-Vis Spectroscopy | Changes in absorbance | Monitoring photocatalyst state, detection of EDA complexes researchgate.net |

Trapping Experiments for Reactive Intermediates

The elucidation of reaction mechanisms often relies on the detection or interception of transient species. In the case of this compound, a plausible but highly reactive intermediate that could be generated is a pyridyl-ketene. The formation of such an intermediate would likely proceed via a Wolff rearrangement of an α-diazoketone derived from the corresponding carboxylic acid. wikipedia.orgchem-station.comcsbsju.edu

The Arndt-Eistert synthesis, which involves the conversion of a carboxylic acid to its one-carbon homologue, proceeds through a ketene (B1206846) intermediate generated via a Wolff rearrangement. wikipedia.orgchem-station.com This methodology can be conceptually applied to 4-methoxypyridine-3-carboxylic acid, which would be the precursor to the title acyl chloride. The reaction of this compound with diazomethane (B1218177) would yield the corresponding α-diazoketone. Subsequent thermolysis or photolysis of this diazoketone could induce the Wolff rearrangement, leading to the expulsion of dinitrogen and the formation of a highly reactive ketene. organic-chemistry.org

Hypothetical Trapping of the Pyridyl-Ketene Intermediate:

Table 1: Potential Trapping Agents and Expected Products for the Reactive Ketene Intermediate

| Trapping Agent | Nucleophile | Expected Product | Reaction Type |

| Water (H₂O) | Oxygen | 4-Methoxypyridine-3-acetic acid | Nucleophilic Addition |

| Ethanol (B145695) (EtOH) | Oxygen | Ethyl 4-methoxypyridine-3-acetate | Nucleophilic Addition |

| Aniline (B41778) (PhNH₂) | Nitrogen | N-Phenyl-2-(4-methoxypyridin-3-yl)acetamide | Nucleophilic Addition |

| Furan (B31954) | π-system | Cycloadduct | [2+2] Cycloaddition |

The trapping of the ketene intermediate with nucleophiles like water, alcohols, or amines would provide stable carboxylic acid derivatives, which could be isolated and characterized, thereby providing indirect evidence for the existence of the transient ketene. nih.gov For instance, conducting the Wolff rearrangement in the presence of ethanol would be expected to yield ethyl 4-methoxypyridine-3-acetate. Similarly, using aniline as a trapping agent would lead to the corresponding anilide. Furthermore, ketenes are known to undergo [2+2] cycloaddition reactions with alkenes and other unsaturated systems. wikipedia.org The reaction with a diene like furan could potentially lead to a cycloadduct, further confirming the intermediacy of the ketene.

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—namely the electrophilic carbonyl carbon and the pyridine ring susceptible to nucleophilic attack—raises important questions of chemo- and regioselectivity in its reactions with complex nucleophiles.

The pyridine nitrogen atom deactivates the ring towards electrophilic substitution but activates the positions ortho (2 and 6) and para (4) to the nitrogen for nucleophilic aromatic substitution (SNAr). stackexchange.comechemi.com The methoxy group at the 4-position is an electron-donating group, which would generally be expected to activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack. However, in the context of a pyridine ring, its effect is more nuanced. The carbonyl chloride at the 3-position is a strong electron-withdrawing group, further influencing the electron distribution.

Chemoselectivity:

In reactions with nucleophiles that can potentially attack either the carbonyl group or the pyridine ring, the high reactivity of the acyl chloride functionality typically dominates. The reaction at the carbonyl carbon to form amides, esters, or ketones is generally much faster than nucleophilic substitution on the pyridine ring.

However, under conditions that favor SNAr, such as the use of strong nucleophiles and/or high temperatures, competition between the two sites can be observed. For instance, with a nucleophile containing both an amine and a thiol group, the chemoselectivity would depend on the relative nucleophilicity of the sulfur and nitrogen atoms and the reaction conditions.

Regioselectivity:

When nucleophilic attack occurs on the pyridine ring, the regioselectivity is determined by the combined electronic effects of the substituents. The nitrogen atom directs nucleophilic attack to the 2- and 4-positions. The 4-position is blocked by the methoxy group. Therefore, the most likely positions for nucleophilic attack on the ring are C-2 and C-6. The electron-withdrawing carbonyl group at C-3 will further activate the adjacent C-2 position towards nucleophilic attack.

In the dearomative addition of Grignard reagents to substituted 4-methoxypyridinium salts, the regioselectivity of the addition is a key consideration. acs.org While the title compound is not a pyridinium (B92312) salt, its reactions with strong nucleophiles could involve intermediates where the pyridine nitrogen is quaternized, influencing the regiochemical outcome.

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Nucleophile | Predicted Major Site of Attack | Rationale | Potential Product Type |

| Simple Amines (e.g., Propylamine) | Carbonyl Carbon | High electrophilicity of the acyl chloride. | Amide |

| Simple Alcohols (e.g., Methanol) | Carbonyl Carbon | High electrophilicity of the acyl chloride. | Ester |

| Strong, non-basic nucleophiles (e.g., Cyanide) | C-2 position of the pyridine ring | Activation by the ring nitrogen and the C-3 carbonyl group. | 2-Cyano-4-methoxypyridine-3-carbonyl derivative (after re-aromatization) |

| Organometallic Reagents (e.g., Grignard) | Carbonyl Carbon or C-2 position | Competition between carbonyl addition and conjugate addition. | Ketone or dihydropyridine (B1217469) derivative |

The synthesis of fused heterocyclic systems often relies on the predictable chemo- and regioselectivity of the starting materials. rsc.orgscience.govias.ac.innih.govrsc.org this compound could serve as a valuable precursor for the synthesis of various fused pyridines, where the initial reaction with a bifunctional nucleophile would be governed by the principles outlined above. For example, reaction with a dinucleophile such as a 2-amino-thiophenol could potentially lead to a pyridothiazine derivative through initial acylation at the more nucleophilic amine followed by intramolecular cyclization.

Applications of 4 Methoxypyridine 3 Carbonyl Chloride As a Versatile Synthetic Building Block

Construction of Functionalized Pyridine-3-carboxamides and Esters

The primary application of an acyl chloride is its reaction with nucleophiles to form new carbonyl derivatives. 4-Methoxypyridine-3-carbonyl chloride readily undergoes nucleophilic acyl substitution with amines and alcohols, providing efficient access to functionalized pyridine-3-carboxamides and esters.

The general reaction mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, a very good leaving group, to form the stable amide or ester product. libretexts.orgchemguide.co.uk Typically, these reactions are rapid and high-yielding. When amines are used, a second equivalent of the amine or a non-nucleophilic base is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org

Table 1: General Reactions of this compound

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | N-substituted Pyridine-3-carboxamide (B1143946) | 4-MeO-Py-C(O)NR¹R² |

| Alcohol (R³OH) | Pyridine-3-carboxylate Ester | 4-MeO-Py-C(O)OR³ |

This table illustrates the primary transformations of this compound with common nucleophiles.

Combinatorial chemistry leverages rapid, parallel synthesis to generate large collections of related compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. nih.gov The robust and high-yielding nature of the reaction between acyl chlorides and amines or alcohols makes it exceptionally well-suited for this purpose. uomustansiriyah.edu.iq

This compound can serve as a core building block for generating focused libraries of pyridine (B92270) derivatives. By reacting it with a diverse set of amines and alcohols, a large number of distinct amide and ester compounds can be synthesized in a parallel format. This approach allows for the systematic exploration of the chemical space around the 4-methoxypyridine-3-carboxamide scaffold, which is a common motif in biologically active molecules. nih.govnih.gov The efficiency of this method saves significant time and resources in the search for new lead compounds.

The pyridine-3-carboxamide moiety is a key structural feature in many natural products, particularly in the vast family of alkaloids. nih.gov Nicotinic acid and its derivatives are biosynthetic precursors to numerous alkaloids. wikipedia.orgimperial.ac.uk Consequently, synthetic intermediates containing this scaffold are of great interest for the total synthesis of complex molecules.

This compound is an ideal starting material for preparing advanced precursors. Its reaction with various nucleophiles introduces diverse functional groups, which can then be used as handles for subsequent chemical transformations. For instance, derivatives of 4-methoxypyridine (B45360) are used to create chiral precursors that are highly valuable for generating molecules with multiple stereocenters, a common challenge in the synthesis of alkaloids and other intricate natural products. acs.orgresearchgate.net The ability to readily form amides and esters opens pathways to more complex structures that can be elaborated into the core skeletons of bioactive compounds. nih.gov

Integration into Heterocyclic Synthesis

The pyridine ring itself is a fundamental building block in the synthesis of more complex heterocyclic systems. ias.ac.in Functionalized pyridines like those derived from this compound can be elaborated into fused ring systems, where the pyridine ring is annulated with other carbo- or heterocyclic rings. nih.gov

The construction of fused polycyclic systems is a cornerstone of synthetic chemistry, as these scaffolds are prevalent in pharmaceuticals and natural products. rsc.orgresearchgate.net Pyridine derivatives are often used as starting materials to build these complex architectures. ias.ac.innih.gov For example, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines starts from a functionalized pyridine, demonstrating how the pyridine core can be integrated into a larger, multi-ring system. nih.gov The reactive carbonyl group of derivatives made from this compound can participate in intramolecular cyclization reactions to form an adjacent ring, thereby creating a fused bicyclic or polycyclic system. This strategy is central to building the complex cores of many bioactive alkaloids. nih.gov

Annulation and cyclocondensation are powerful strategies for ring formation in heterocyclic synthesis. researchgate.netnih.gov These reactions typically involve the reaction of a molecule containing two electrophilic centers with a molecule containing two nucleophilic centers, or a molecule containing both functionalities.

This compound can be used to prepare substrates for such reactions. For example, it can be used to synthesize β-ketoesters or 1,3-diketones containing the 4-methoxypyridyl group. These dicarbonyl compounds are classic precursors for cyclocondensation reactions with reagents like hydrazine (B178648) or urea (B33335) to form five- or six-membered heterocyclic rings, such as pyrazoles or pyrimidines. nih.govbeilstein-journals.orgresearchgate.net Furthermore, dihydropyridine (B1217469) derivatives have been shown to participate in [4+2] cyclocondensation reactions to generate functionalized piperidines. nih.gov The acyl chloride provides a reactive site that can be transformed into the necessary functional groups to initiate these ring-forming cascades.

Role in the Synthesis of Advanced Intermediates for Complex Molecule Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, providing not only access to rare and valuable substances but also a platform for developing new synthetic methodologies. southampton.ac.ukreddit.comchemrxiv.org Advanced intermediates, which are stable molecules containing significant portions of the final target's carbon skeleton and functionality, are crucial in these multi-step endeavors. researchgate.net

This compound is a valuable tool for constructing such advanced intermediates. Its ability to efficiently and selectively form robust amide and ester linkages allows for the coupling of complex molecular fragments. The resulting 4-methoxypyridine derivatives can serve as chiral precursors for alkaloids and other intricate building blocks. acs.org The synthesis of complex molecules often relies on the strategic introduction of functional groups that can direct subsequent bond-forming events, and the acyl chloride moiety is a prime functional group for this purpose, enabling the construction of the highly functionalized and stereochemically rich structures found in nature. organic-chemistry.org

Convergent and Divergent Synthetic Strategies

While specific, documented examples employing this compound in these strategies are not prevalent in the literature, its bifunctional nature makes it an ideal candidate for both approaches.

Potential in Convergent Synthesis: The structure of this compound allows for orthogonal reactivity. The acyl chloride at the C-3 position can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles (e.g., alcohols, amines, organometallics) to form esters, amides, or ketones. Independently, the pyridine ring itself can be subjected to transformations. One could envision a scenario where the acyl chloride is first reacted to install a complex side chain. This new, more elaborate molecule could then serve as a key fragment to be coupled with another large fragment in a convergent endgame, for instance, through a cross-coupling reaction involving the pyridine ring if further functionalized.

Potential in Divergent Synthesis: As a central starting material, this compound is well-suited for divergent synthesis. The highly reactive acyl chloride handle can be reacted with a library of different nucleophiles (R¹-XH, R²-XH, etc.) to produce a family of amide or ester derivatives. Each of these products could then be subjected to a second diversification step, for example, by targeting the pyridine nitrogen to form various pyridinium (B92312) salts. This would rapidly generate a collection of related but structurally distinct molecules from a single, common precursor, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Stereocontrolled Approaches Utilizing this compound

Stereocontrolled synthesis, the ability to selectively create a specific stereoisomer of a product, is of paramount importance in modern organic chemistry, particularly in the synthesis of pharmaceuticals where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

A significant advancement in the stereocontrolled functionalization of the pyridine ring involves the catalytic enantioselective dearomatization of 4-methoxypyridine derivatives. nih.govresearchgate.net This methodology provides a powerful route to chiral dihydro-4-pyridones, which are valuable precursors for alkaloids and other complex bioactive molecules. acs.org The strategy relies on the in situ formation of an N-acylpyridinium salt, which is then attacked by a nucleophile under the control of a chiral catalyst. nih.gov

The key steps involve:

Activation of the 4-methoxypyridine with an acylating agent (such as a chloroformate) to form a highly reactive N-acylpyridinium ion.

Copper-catalyzed enantioselective addition of a Grignard reagent to the C2 position of the activated pyridine ring.

Research has demonstrated that this reaction is highly effective for 4-methoxypyridine and tolerates substitution at the 3-position of the pyridine ring. acs.org This indicates that this compound would be a viable substrate for analogous transformations, where its own carbonyl group would serve as the N-acylating function upon intermolecular reaction or, more likely, where the acyl chloride at C3 would be a spectator group during the dearomatization. The resulting products would be highly functionalized, chiral dihydropyridones.

The reaction exhibits excellent stereocontrol, achieving high yields and enantiomeric excess (ee) for a range of Grignard reagents.

Table 1: Enantioselective Addition of Grignard Reagents to In-Situ Acylated 4-Methoxypyridine

| Grignard Reagent (R-MgBr) | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| EtMgBr | 98 | 94 | researchgate.net |

| n-PrMgBr | 94 | 94 | researchgate.net |

| n-BuMgBr | 85 | 95 | researchgate.net |

| i-BuMgBr | 81 | >99 | researchgate.net |

| PhMgBr | 92 | 96 | researchgate.net |

Data from a representative study on the dearomatization of 4-methoxypyridine using benzyl (B1604629) chloroformate as the acylating agent and a chiral copper catalyst. researchgate.netacs.org

Catalytic Applications Involving In-Situ Generated Acylating Agents

The pyridine nitrogen in 4-substituted pyridines, such as N,N-dimethylaminopyridine (DMAP) or 4-methoxypyridine, can act as a potent nucleophilic catalyst for acyl transfer reactions. nih.gov The generally accepted mechanism involves the reaction of the pyridine catalyst with an acyl source (e.g., an acid anhydride (B1165640) or acyl chloride) to generate a highly reactive N-acylpyridinium salt in situ. nih.govnih.gov This intermediate is a far more powerful acylating agent than the initial acyl source, dramatically accelerating the rate of reaction with a nucleophile, such as an alcohol.

In the context of this compound, the molecule itself contains the 4-methoxypyridine catalytic motif. While it can act as an acylating agent directly, it could also participate in catalytic cycles. More significantly, related systems demonstrate the power of generating these acylpyridinium ions in situ for subsequent catalytic transformations.

The enantioselective dearomatization described previously is a prime example of this principle. nih.govacs.org The reaction is initiated by the formation of the N-acylpyridinium ion from 4-methoxypyridine and an acylating agent like a chloroformate. This in-situ generated species is the key electrophile that enters the chiral copper catalyst's cycle. The choice of the acylating agent is crucial for reactivity and selectivity. Studies have shown that different chloroformates can be used to tune the reaction's outcome. acs.org

Table 2: Effect of Acylating Agent on Enantioselective Dearomatization

| Acylating Agent | Yield of Dihydropyridone Product (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Methyl chloroformate | 95 | 92 | acs.org |

| Ethyl chloroformate | 96 | 88 | acs.org |

| Phenyl chloroformate | 98 | 94 | acs.org |

| Benzyl chloroformate | 98 | >99 | acs.org |

Data from a study using EtMgBr as the Grignard reagent at -78 °C. acs.org

This catalytic approach, which hinges on the generation of an activated acylating agent, transforms a simple, planar aromatic starting material into a complex, chiral three-dimensional structure with high fidelity. The operational simplicity and tolerance for a range of substrates highlight its potential for broad application in the synthesis of valuable chemical entities. acs.org

Advanced Spectroscopic and Analytical Characterization of 4 Methoxypyridine 3 Carbonyl Chloride Derivatives and Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including derivatives of 4-methoxypyridine-3-carbonyl chloride. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, complex molecular structures, such as substituted pyridine (B92270) derivatives, often exhibit signal overlap that complicates interpretation. youtube.com Two-dimensional (2D) NMR techniques overcome this challenge by correlating nuclear spins through chemical bonds or space, spreading the signals across two axes to enhance resolution and reveal intricate structural details. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For a derivative of this compound, COSY would be instrumental in confirming the substitution pattern on the pyridine ring by showing correlations between adjacent ring protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to (¹J coupling). This is invaluable for assigning carbon signals in the ¹³C NMR spectrum, distinguishing between different CH, CH₂, and CH₃ groups. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to four bonds (²J, ³J, ⁴J). It is particularly powerful for piecing together a molecule's carbon skeleton. For example, in an amide derivative formed from this compound, HMBC can show a correlation from the N-H proton of the amide to the carbonyl carbon, confirming the amide bond formation. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond connectivity, NOESY identifies protons that are close in space (typically < 5 Å), regardless of whether they are bonded. This is crucial for determining stereochemistry and conformation. For instance, NOESY can reveal the spatial proximity between the methoxy (B1213986) group protons and the proton at the C5 position of the pyridine ring, helping to confirm the regiochemistry and preferred conformation.

The combined application of these 2D NMR experiments allows for the unambiguous structural determination of complex reaction products derived from this compound. scholaris.ca

Illustrative Data Table for a Hypothetical Derivative: N-benzyl-4-methoxypyridine-3-carboxamide

| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations (from ¹H) |

| 2-H | 8.45 | 150.2 | C4, C6 | 6-H |

| C2 | - | 150.2 | - | - |

| C3 | - | 135.8 | - | - |

| C4 | - | 165.5 | - | - |

| 5-H | 7.05 | 107.9 | C3, C4, C6 | 6-H, OCH₃ |

| C5 | - | 107.9 | - | - |

| 6-H | 8.60 | 152.1 | C2, C4, C5 | 2-H, 5-H |

| C6 | - | 152.1 | - | - |

| C=O | - | 168.0 | - | - |

| NH | 9.10 | - | C=O, C3, Benzyl-CH₂ | Benzyl-CH₂ |

| OCH₃ | 4.01 | 56.1 | C4 | 5-H |

| Benzyl-CH₂ | 4.65 | 44.3 | C=O, Benzyl-C(ipso) | NH, Benzyl-o-H |

| Benzyl-C(ipso) | - | 138.5 | - | - |

| Benzyl-o-H | 7.35 | 128.8 | Benzyl-C(ipso), Benzyl-m-C | Benzyl-CH₂, Benzyl-m-H |

| Benzyl-m-H | 7.40 | 127.9 | Benzyl-o-C, Benzyl-p-C | Benzyl-o-H, Benzyl-p-H |

| Benzyl-p-H | 7.30 | 127.5 | Benzyl-m-C | Benzyl-m-H |

Molecules are not static entities; they undergo various dynamic processes such as bond rotation and ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful method for studying these processes that occur on the NMR timescale. By analyzing changes in NMR spectra at different temperatures, researchers can gain insights into conformational equilibria and determine the energy barriers associated with these dynamic events. nih.govresearchgate.net

For derivatives of this compound, particularly those with bulky substituents on the amide nitrogen, restricted rotation around the C3-C=O bond or the C-N amide bond could lead to the existence of conformational isomers (atropisomers). At low temperatures, the signals for these conformers might appear as distinct sets of peaks in the NMR spectrum. As the temperature increases, the rate of interconversion increases, causing the peaks to broaden and eventually coalesce into a single time-averaged signal. Analysis of these temperature-dependent line-shape changes allows for the calculation of activation parameters (ΔG‡, ΔH‡, ΔS‡) for the rotational barrier. Such studies provide critical information on the molecule's flexibility and steric environment. nih.gov Furthermore, NMR can be used to monitor reaction progress over time, providing mechanistic insights by identifying transient intermediates. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision, typically to four or more decimal places. researchgate.netbioanalysis-zone.com This high accuracy allows for the determination of a molecule's elemental composition. libretexts.org Unlike low-resolution mass spectrometry which provides an integer mass, HRMS can distinguish between ions with the same nominal mass but different elemental formulas due to the slight mass differences between isotopes (e.g., ¹²C = 12.0000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.org This capability is indispensable for confirming the identity of newly synthesized derivatives of this compound and their reaction products, as a measured mass within a few parts per million (ppm) of the calculated mass provides strong evidence for the proposed molecular formula.

In addition to providing a precise molecular weight, mass spectrometry can be used to structurally characterize a molecule by analyzing its fragmentation patterns. In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated/adducted version) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. mdpi.com The resulting fragmentation spectrum is often unique to a specific molecular structure and acts as a "fingerprint."

The analysis of these fragmentation pathways provides valuable information about the molecule's structure and bond stabilities. nih.gov For instance, in methoxypyrimidine derivatives, which are structurally related to methoxypyridine compounds, fragmentation is often governed by competitive pathways influenced by the methoxy group. nih.gov For an amide derivative of this compound, characteristic fragmentation would likely involve cleavage of the amide bond, loss of the methoxy group (as a methyl radical or formaldehyde), and cleavages within the pyridine ring. Elucidating these pathways helps to confirm the connectivity of different parts of the molecule. researchgate.netmdpi.com

Illustrative Data Table: Plausible HRMS Fragmentation for [N-benzyl-4-methoxypyridine-3-carboxamide + H]⁺

| m/z (Measured) | m/z (Calculated) | Formula of Fragment | Proposed Fragment Structure/Loss |

| 243.1128 | 243.1133 | C₁₄H₁₅N₂O₂⁺ | [M+H]⁺ (Parent Ion) |

| 212.0971 | 212.0977 | C₁₃H₁₂N₂O⁺ | [M+H - OCH₃]⁺ |

| 136.0553 | 136.0558 | C₇H₈NO₂⁺ | [M+H - Benzyl (B1604629) group]⁺ |

| 122.0393 | 122.0398 | C₆H₄NO₂⁺ | [M+H - Benzyl group - CH₂]⁺ |

| 107.0500 | 107.0498 | C₇H₇⁺ | [Benzyl cation]⁺ |

| 91.0542 | 91.0548 | C₇H₇⁺ | [Tropylium ion from Benzyl group]⁺ |

Chemical reactions rarely yield a single, pure product. They often result in complex mixtures containing the desired product, unreacted starting materials, byproducts, and intermediates. Hyphenated techniques, which couple a separation method with a detection method, are exceptionally powerful for analyzing such mixtures. ajrconline.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a widely used hyphenated technique that combines the potent separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. longdom.orgox.ac.ukhumanjournals.com In this setup, the reaction mixture is first separated into its individual components by an LC column. Each separated component then enters the mass spectrometer, where it is ionized, detected, and can be further analyzed via fragmentation (MS/MS). nih.gov This allows for the determination of the molecular weight and structural information for each component in the mixture, even those present in trace amounts. This approach is invaluable for reaction monitoring, impurity profiling, and identifying products from complex reaction pathways involving this compound. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

While NMR and MS provide powerful evidence for molecular structure, Single-Crystal X-ray Diffraction (SCXRD) offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. inflibnet.ac.inmdpi.com This technique works by irradiating a well-ordered single crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice with extremely high precision. inflibnet.ac.in

The result is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. encyclopedia.pub For derivatives of this compound, SCXRD can unequivocally confirm the connectivity and stereochemistry. Furthermore, for chiral molecules, SCXRD using anomalous dispersion effects can determine the absolute configuration, which is a critical piece of information that is often difficult to obtain by other means. nih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the molecular packing in the solid state. mdpi.com

Illustrative Data Table: Hypothetical Single-Crystal X-ray Diffraction Data for N-benzyl-4-methoxypyridine-3-carboxamide

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄N₂O₂ |

| Formula Weight | 242.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.876(2) |

| c (Å) | 21.456(7) |

| β (°) | 102.34(3) |

| Volume (ų) | 1245.9(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.291 |

| R-factor (R1) | 0.045 |

| Goodness-of-fit (GOF) | 1.05 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation and real-time monitoring of reactions involving this compound and its derivatives. These methods provide detailed information about the molecular vibrations of specific functional groups, allowing for unambiguous identification and tracking of chemical transformations.

The key functional groups in this compound each exhibit characteristic vibrational frequencies. The acyl chloride group is particularly prominent in the IR spectrum. Acyl chlorides are known to have a carbonyl (C=O) stretching absorption at a significantly high frequency due to the electron-withdrawing nature of the chlorine atom. libretexts.orglibretexts.org For aliphatic acid chlorides, this band typically appears in the 1810–1775 cm⁻¹ range. uobabylon.edu.iq Conjugation with the pyridine ring is expected to lower this frequency slightly, placing the C=O stretch for this compound around 1780 to 1760 cm⁻¹. uobabylon.edu.iq In some acyl chlorides, a weaker overtone peak may also be observed near 1740 cm⁻¹. libretexts.orglibretexts.org The carbon-chlorine (C-Cl) stretching vibration is also characteristic, though it appears in the lower frequency "fingerprint" region, typically between 850 and 550 cm⁻¹, and can be influenced by neighboring groups. elixirpublishers.com

The 4-methoxy group and the pyridine ring also present distinct spectral signatures. The pyridine ring itself has several characteristic C=C and C=N stretching vibrations, which are typically observed in the 1600-1450 cm⁻¹ region. elixirpublishers.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. elixirpublishers.com The methoxy group will show C-O stretching vibrations, which for aromatic ethers, typically appear as a strong band between 1275 and 1200 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or inactive in IR spectra. For instance, in a related molecule, pyridine-2,6-dicarbonyl dichloride, the C=O stretching modes were observed in the Raman spectrum at 1781 and 1745 cm⁻¹. elixirpublishers.com Raman spectroscopy is particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. researchgate.net

The significant difference in the carbonyl stretching frequency between the starting material (acyl chloride) and its reaction products (e.g., esters, amides) makes vibrational spectroscopy an ideal method for reaction monitoring. When this compound is converted to an ester, the C=O stretching frequency shifts to a lower wavenumber, typically appearing in the 1740 ± 10 cm⁻¹ range. libretexts.org If an amide is formed, the C=O frequency is lowered even further to approximately 1680-1640 cm⁻¹, due to resonance with the nitrogen lone pair. uobabylon.edu.iq By tracking the disappearance of the high-frequency acyl chloride C=O band and the appearance of the new, lower-frequency ester or amide C=O band, the progress of the reaction can be monitored in real-time. hzdr.de

Table 1: Characteristic Vibrational Frequencies for this compound and its Derivatives

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique | Reference |

| Acyl Chloride (R-COCl) | C=O Stretch | 1760 - 1800 | IR, Raman | libretexts.orgelixirpublishers.comnumberanalytics.com |

| C-Cl Stretch | 550 - 850 | IR, Raman | elixirpublishers.com | |

| Pyridine Ring | C=C, C=N Stretch | 1450 - 1600 | IR, Raman | elixirpublishers.comaps.org |

| Ring Breathing Mode | ~990 - 1030 | Raman | researchgate.net | |

| C-H Stretch | >3000 | IR, Raman | elixirpublishers.com | |

| Methoxy Group (Ar-OCH₃) | C-O Stretch | 1200 - 1275 | IR | uobabylon.edu.iq |

| Ester Derivative (R-COOR') | C=O Stretch | 1730 - 1750 | IR | libretexts.org |

| Amide Derivative (R-CONHR') | C=O Stretch | 1640 - 1680 | IR | uobabylon.edu.iq |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

While this compound is an achiral molecule, it is a valuable reagent for determining the enantiomeric purity of chiral compounds containing alcohol or amine functional groups. The methodology involves converting the enantiomeric mixture into a pair of diastereomers by reaction with the acyl chloride. These resulting diastereomers possess different physical properties and can be separated and quantified using standard, non-chiral chromatographic techniques, although chiral chromatography offers superior resolution. mdpi.com

The primary application involves the derivatization of a racemic or enantiomerically-enriched chiral alcohol or amine. The reaction of this compound with a chiral alcohol (R/S-R'OH) produces a mixture of diastereomeric esters. Similarly, reaction with a chiral amine (R/S-R'NH₂) yields diastereomeric amides.

Once formed, these diastereomeric products can be separated using high-performance liquid chromatography (HPLC) or gas chromatography (GC). mdpi.comacs.org Chiral stationary phases (CSPs) are particularly effective for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have demonstrated broad applicability in separating a variety of chiral molecules, including pyridine derivatives. hplc.eunih.govnih.gov

The separation is based on the differential interactions between the diastereomers and the chiral stationary phase. By optimizing chromatographic conditions—such as the mobile phase composition (for HPLC) or the temperature program (for GC)—a baseline separation of the two diastereomer peaks can be achieved. nih.govgcms.cz

The enantiomeric excess (e.e.) of the original chiral alcohol or amine is then determined from the chromatogram. The e.e. is calculated by comparing the integrated peak areas of the two separated diastereomers using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

where Area₁ and Area₂ are the peak areas of the major and minor diastereomers, respectively. libretexts.org This approach provides a robust and accurate method for assessing the enantiopurity of a sample. For example, studies on related chiral pyridine carboxamides have successfully employed these techniques for synthesis and separation. nih.govnih.gov The use of chiral HPLC is a well-established method for the analysis of chiral drugs and the determination of their enantiomeric purity. nih.govaditum.org

Table 2: General Workflow for Enantiomeric Excess Determination using this compound

| Step | Procedure | Purpose | Analytical Technique | Reference |

| 1. Derivatization | React the chiral analyte (e.g., R/S-alcohol) with this compound. | To form a mixture of diastereomeric esters. | Chemical Synthesis | acs.org |

| 2. Separation | Inject the reaction mixture onto a chiral HPLC or GC column. | To separate the two diastereomers based on their differential interaction with the CSP. | Chiral HPLC or Chiral GC | nih.govgcms.czresearchgate.net |

| 3. Detection | Monitor the column eluent using a suitable detector (e.g., UV for HPLC, FID/MS for GC). | To generate a chromatogram showing two distinct peaks for the two diastereomers. | Chromatography | hplc.eulibretexts.org |

| 4. Quantification | Integrate the peak areas of the two separated diastereomers. | To obtain the relative amounts of each diastereomer in the mixture. | Data Analysis Software | mdpi.com |

| 5. Calculation | Apply the enantiomeric excess formula to the integrated peak areas. | To determine the enantiomeric purity of the original chiral analyte. | Mathematical Calculation | libretexts.org |

Computational and Theoretical Investigations of 4 Methoxypyridine 3 Carbonyl Chloride

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are widely used to model the electronic structure and bonding characteristics of organic molecules. For 4-Methoxypyridine-3-carbonyl chloride, these calculations can elucidate the influence of the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl chloride group on the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. libretexts.orgslideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnimperial.ac.uk The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnlibretexts.org The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In the case of this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing carbonyl chloride substituent would lower the energy of the LUMO. Computational studies on analogous molecules like 4-methoxypicolinic acid have shown that the methoxy group pushes electrons into the pyridine ring, influencing the frontier orbitals. academicjournals.orgresearchgate.netresearchgate.net The LUMO is anticipated to be localized primarily on the carbonyl chloride group, particularly on the antibonding π* orbital of the C=O bond, making the carbonyl carbon the primary electrophilic site for nucleophilic attack. libretexts.org

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated via DFT) This table is interactive. Click on the headers to sort the data.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.50 | Primarily located on the pyridine ring and methoxy group oxygen. |

| LUMO | -1.25 | Concentrated on the carbonyl chloride moiety (C=O π* orbital). |

Calculations of charge distribution and molecular electrostatic potential (MEP) are vital for understanding a molecule's polarity and predicting its sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge landscape on the molecule's surface.

For this compound, the MEP would show a region of high electron density (negative potential, typically colored red) around the oxygen atoms of the methoxy and carbonyl groups, as well as the pyridine nitrogen. Conversely, a significant region of low electron density (positive potential, colored blue) is expected around the carbonyl carbon, identifying it as the most electrophilic center. researchgate.net This positive potential arises from the strong electron-withdrawing effect of both the carbonyl oxygen and the chlorine atom. This charge distribution is critical for its reactivity, especially in nucleophilic acyl substitution reactions.

Table 2: Illustrative Calculated Mulliken Atomic Charges for this compound This table is interactive. You can filter the data by atom type.

| Atom | Charge (a.u.) | Role |

|---|---|---|

| C (carbonyl) | +0.75 | Highly electrophilic center |

| O (carbonyl) | -0.55 | Nucleophilic site |

| Cl | -0.20 | Leaving group |

| N (pyridine) | -0.45 | Lewis basic site |

| C4 (ring) | +0.15 | Influenced by methoxy group |

The pyridine ring in this compound is aromatic, fulfilling Hückel's criteria: it is cyclic, planar, fully conjugated, and possesses 6 π-electrons. masterorganicchemistry.com Computational methods can quantify this aromaticity through various indices, confirming the delocalization of π-electrons which contributes to the molecule's stability.

Tautomerism is another aspect that can be investigated computationally. For substituted pyridines, particularly those with hydroxyl groups, keto-enol tautomerism is a significant phenomenon. wayne.educhemtube3d.com For instance, 4-hydroxypyridine (B47283) exists in equilibrium with its tautomer, 4-pyridone. chemtube3d.com While the methoxy group in this compound locks the molecule in the "enol-ether" form, theoretical calculations can explore the hypothetical tautomeric forms and their relative stabilities. wayne.edu Studies on related pyridodiazepines and hydroxypyrimidines show that computational methods can accurately predict the most stable tautomer by calculating their relative energies. nih.govresearchgate.net For 4-methoxypyridine (B45360) derivatives, the methoxy form is overwhelmingly more stable than any potential pyridone-like tautomers.

Reaction Mechanism Elucidation via Transition State Calculations

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By locating and characterizing transition states (TS) on the potential energy surface, chemists can map out the complete pathway of a reaction, calculate activation barriers, and understand the factors controlling reaction rates and selectivity. nih.govresearchgate.net

For this compound, a primary reaction is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. Transition state calculations can model this process in detail. The reaction typically proceeds through a tetrahedral intermediate. Computational studies can determine the energy of this intermediate and the activation energies for its formation and breakdown. mdpi.com

Computational investigations of the related reaction of Grignard reagents with 4-methoxypyridinium ions have successfully mapped out the reaction profile, identifying minima and transition states to explain the observed diastereoselectivity. nih.govacs.org Similar approaches can be applied to reactions of this compound to predict reactivity and guide synthetic efforts. By comparing the activation barriers for different nucleophiles or reaction conditions, a deeper understanding of the molecule's chemical behavior can be achieved.

Table 3: Illustrative Calculated Activation Energies for the Reaction of this compound with Ammonia (B1221849) This table is interactive. Click on the headers to sort the data.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | R-COCl + NH₃ | 0.0 |

| Transition State 1 | [TS for tetrahedral intermediate formation] | +12.5 |

| Intermediate | [Tetrahedral Intermediate] | -5.0 |

| Transition State 2 | [TS for Cl⁻ departure] | +15.0 |

Reactions are almost always carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent and calculate its effect on the energies of reactants, intermediates, and transition states. mdpi.com

For reactions involving a charged species, such as the tetrahedral intermediate in nucleophilic acyl substitution, polar solvents are expected to provide significant stabilization, thereby lowering the activation barrier. nih.gov Computational studies on related 4-methoxypicolinic acid have demonstrated that solvent polarity affects the HOMO and LUMO energy levels, which in turn influences reactivity. academicjournals.orgresearchgate.net By performing calculations in different simulated solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., THF) and polar protic (e.g., ethanol), a theoretical understanding of how the solvent modulates the reactivity of this compound can be developed. nih.govacs.orgmdpi.com This is crucial for optimizing experimental reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C3-C(carbonyl) single bond and the C4-O(methoxy) bond. Computational conformational analysis, typically employing quantum mechanical methods such as Density Functional Theory (DFT), can elucidate the preferred spatial arrangement of the carbonyl chloride and methoxy groups relative to the pyridine ring.

τ1 (O=C-C3=C4): Defines the orientation of the carbonyl chloride group with respect to the pyridine ring.

τ2 (C3-C4-O-CH3): Defines the orientation of the methoxy group.

It is anticipated that the planar conformation, where the carbonyl chloride group is coplanar with the pyridine ring, would be energetically favorable due to π-conjugation between the carbonyl group and the aromatic system. However, two such planar conformers are possible: one where the carbonyl oxygen is syn to the C4 position and another where it is anti. The relative energies of these conformers are influenced by steric and electronic interactions. The methoxy group is also likely to prefer a planar orientation to maximize resonance donation to the pyridine ring, with the methyl group pointing either away from or towards the C3 substituent.

Table 1: Plausible Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Expected Relative Energy | Key Interactions |

| A (syn-planar) | ~0° | ~0° | Low | Steric repulsion between carbonyl O and methoxy H-atoms. |

| B (anti-planar) | ~180° | ~0° | Lowest | Minimized steric hindrance, favorable electronic interactions. |

| C (syn-planar) | ~0° | ~180° | High | Significant steric clash between carbonyl O and methyl group. |

| D (anti-planar) | ~180° | ~180° | Moderate | Reduced steric hindrance compared to C. |